2-Chloro-5-formyl-4-nitrobenzoic acid

Description

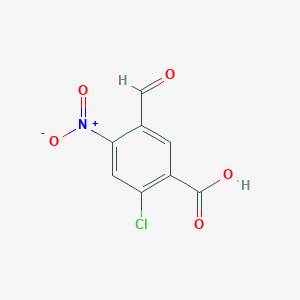

2-Chloro-5-formyl-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring three functional groups: a chlorine atom at position 2, a formyl (-CHO) group at position 5, and a nitro (-NO₂) group at position 4. The formyl group distinguishes it from other derivatives, conferring unique electronic and steric characteristics that may enhance its utility in organic synthesis, particularly in condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

2-chloro-5-formyl-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-6-2-7(10(14)15)4(3-11)1-5(6)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUADFOPTYVPKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-formyl-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and formylation can be achieved using reagents such as formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-formyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide or other nucleophiles under reflux conditions.

Major Products Formed

Oxidation: 2-Chloro-5-carboxy-4-nitrobenzoic acid.

Reduction: 2-Chloro-5-formyl-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-formyl-4-nitrobenzoic acid is utilized in several scientific research areas:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The formyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-chloro-5-formyl-4-nitrobenzoic acid with structurally related compounds, emphasizing substituent effects:

Trends in Physicochemical Properties

- Molecular weight : Increases with bulkier substituents (e.g., formyl vs. methoxy).

- Melting points : Nitro-substituted derivatives (e.g., ) exhibit higher melting points due to strong intermolecular dipole interactions.

- Solubility : Formyl and nitro groups may reduce aqueous solubility compared to methoxy or methyl analogs, favoring dissolution in polar aprotic solvents (e.g., DMSO, DMF).

Research Implications and Limitations

For instance:

- The formyl group’s reactivity could enable its use in synthesizing fused-ring systems (e.g., quinazolines or benzodiazepines).

Key Limitations :

- Absence of experimental melting points, solubility data, or spectroscopic characterization for the target compound.

- Limited information on biological activity or industrial-scale applications.

Q & A

Q. What strategies mitigate spectral overlap in ¹⁹F NMR caused by fluorine and nitro group proximity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.